molecular formula C14H17N3OS2 B2585494 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide CAS No. 394236-34-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

Cat. No. B2585494
M. Wt: 307.43
InChI Key: MRHKOSQUHXQSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTB-N and has been found to have several unique properties that make it a valuable tool for researchers in various fields.

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the synthesis of compounds incorporating the 1,3,4-thiadiazole derivatives, demonstrating moderate antimicrobial activity. This includes efforts to synthesize new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, indicating their potential utility in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer Applications

Another significant area of application is in anticancer research, where derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential as anticancer agents. A study reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, and evaluated them as potent anticancer agents, showing promising results against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Chemical Synthesis and Drug Design

The role of 1,3,4-thiadiazole derivatives extends into chemical synthesis and drug design, where they have been utilized as key components in the synthesis of various pharmacologically active molecules. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H- tetrazol-5-ylthio)butanamide and related compounds demonstrated notable gastric acid antisecretory activity, suggesting their potential application in antiulcer treatments (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-4-12(20-11-7-5-9(2)6-8-11)13(18)15-14-17-16-10(3)19-14/h5-8,12H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHKOSQUHXQSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

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